molecular formula C14H23N B13314682 [(2,3-Dimethylphenyl)methyl](2-methylbutan-2-yl)amine

[(2,3-Dimethylphenyl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B13314682
M. Wt: 205.34 g/mol
InChI Key: KIQDHNNIBVEOGJ-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)methylamine is a secondary amine featuring a 2,3-dimethylphenyl group attached to a methylene bridge and a branched 2-methylbutan-2-yl substituent. Its molecular formula is C₁₄H₂₃N (molecular weight: ~205.34 g/mol). The compound’s branched alkyl chain and aromatic substituents may influence its physicochemical properties, such as lipophilicity and steric hindrance, which are critical in drug design and chemical reactivity .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C14H23N/c1-6-14(4,5)15-10-13-9-7-8-11(2)12(13)3/h7-9,15H,6,10H2,1-5H3

InChI Key

KIQDHNNIBVEOGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC=CC(=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the reaction of 2,3-dimethylbenzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amine products depending on the nucleophile used.

Scientific Research Applications

(2,3-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Positional Isomers: 2,3- vs. 2,5-Dimethylphenyl Derivatives

  • (2,5-Dimethylphenyl)methylamine (CAS: 1249316-02-6): This positional isomer shares the same molecular formula (C₁₄H₂₃N) but differs in the substitution pattern of the aromatic ring (2,5-dimethylphenyl vs. 2,3-dimethylphenyl). Such isomers are often studied for divergent biological activities or binding affinities in receptor-based applications .

Substituted Aromatic Amines

  • N-Methylbiphenyl-2-amine (C₁₃H₁₃N, MW: 183.25 g/mol):
    This compound features a biphenyl system with a primary amine group. Unlike the target compound, its linear structure and lack of alkyl branching may reduce steric bulk, favoring applications in polymer chemistry or as a ligand in metal-catalyzed reactions. Synthesis involves reductive amination with formaldehyde and palladium catalysis .

  • 1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine (α-ethyl 2C-D, C₁₃H₂₁NO₂): A phenethylamine derivative with methoxy and methyl groups on the aromatic ring. The electron-donating methoxy groups increase aromatic ring reactivity, contrasting with the electron-neutral methyl groups in the target compound. Such structural differences significantly alter pharmacokinetic properties, as seen in its classification as a psychoactive research compound .

Amine vs. Amide Functional Groups

  • 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (C₁₄H₁₉ClNO, MW: 252.76 g/mol): A chloroacetamide pesticide with a 2,3-dimethylphenyl group. The amide functional group introduces hydrogen-bonding capacity and metabolic stability, unlike the secondary amine in the target compound. This difference underscores the divergence in applications, with amides being favored in agrochemicals for their resistance to enzymatic degradation .

Diamine and Complex Amine Derivatives

  • 4-N-(2,3-Dimethylphenyl)-1-N-phenylbenzene-1,4-diamine: A diamine with dual aromatic substitution. The additional amine group enables crosslinking or chelation, making it suitable for polymer synthesis or corrosion inhibition. This contrasts with the monoamine structure of the target compound, which is more likely to serve as a building block in drug synthesis .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Features Applications
Target compound C₁₄H₂₃N 205.34 Branched alkyl, 2,3-dimethylphenyl Pharmaceutical intermediates
[(2,5-Dimethylphenyl)methyl]amine isomer C₁₄H₂₃N 205.34 2,5-dimethylphenyl, reduced steric Research chemical
N-Methylbiphenyl-2-amine C₁₃H₁₃N 183.25 Biphenyl, primary amine Ligand, polymer chemistry
α-Ethyl 2C-D C₁₃H₂₁NO₂ 223.32 Methoxy groups, phenethylamine Psychoactive research
Chloroacetamide pesticide C₁₄H₁₉ClNO 252.76 Amide, chloro-substituent Agrochemicals

Biological Activity

(2,3-Dimethylphenyl)methylamine, an organic compound classified as an amine, has garnered interest in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C_{13}H_{19}N
  • Molecular Weight : 205.34 g/mol
  • Structure : The compound features a dimethylphenyl group attached to a branched alkyl amine structure, specifically 2-methylbutan-2-ylamine. This unique structure contributes to its chemical properties and potential applications in various fields, including medicinal chemistry.

The biological activity of (2,3-Dimethylphenyl)methylamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's amine group can form hydrogen bonds with various biomolecules, potentially modulating the activity of these targets.

Key Interactions:

  • Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activities

Research indicates that (2,3-Dimethylphenyl)methylamine exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains.
  • Antifungal Activity : Preliminary data suggest effectiveness against certain fungal pathogens.
  • Potential Anticancer Effects : Investigations are ongoing to assess its ability to inhibit cancer cell proliferation.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of (2,3-Dimethylphenyl)methylamine:

StudyMethodologyFindings
Study 1In vitro assays on bacterial culturesDemonstrated significant inhibition of growth in Gram-positive bacteria.
Study 2Antifungal screeningShowed effective inhibition against Candida species at low concentrations.
Study 3Cancer cell line assaysIndicated a dose-dependent reduction in cell viability for specific cancer lines.

Future Directions

Further research is essential to fully elucidate the pharmacological profile and therapeutic potential of (2,3-Dimethylphenyl)methylamine. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways involved.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Clinical Trials : Assessing therapeutic applications in humans.

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